2-hydroxy-N-(prop-2-yn-1-yl)propanamide
Description
This compound serves as a versatile building block in organic synthesis, particularly in click chemistry and drug development. Its structure combines a polar hydroxy group with a reactive alkyne, enabling applications in bioconjugation, polymer chemistry, and pharmaceuticals . Commercial availability through suppliers like CymitQuimica underscores its relevance in research .
Properties
IUPAC Name |
2-hydroxy-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h1,5,8H,4H2,2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHATGHIWWNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propargylamine with 2-hydroxypropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-(prop-2-yn-1-yl)propanamide.
Reduction: Formation of 2-hydroxy-N-(prop-2-yn-1-yl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The propynyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-hydroxy-N-(prop-2-yn-1-yl)propanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
a. N-(Prop-2-yn-1-yl)propanamide Derivatives
Key Observations :
- Polarity and Reactivity : The hydroxyl group in this compound enhances hydrogen bonding and solubility in polar solvents compared to chloro or alkyl-substituted analogs .
- Biological Targeting : Click-melphalan’s DNA-targeting efficacy arises from its chloroethyl and phenyl groups, unlike the hydroxy variant, which lacks such bioactivity .
b. Aromatic and Heterocyclic Modifications
Key Observations :
- Agrochemical Utility: Aromatic substituents (e.g., thiazole, phenoxy) enhance binding to biological targets in pests, a trait absent in the simpler hydroxypropanamide .
Physicochemical Properties
| Property | This compound | 2-Chloro-N-(prop-2-yn-1-yl)propanamide | Click-melphalan |
|---|---|---|---|
| Molecular Formula | C6H9NO2 | C6H8ClNO | C14H18Cl2N3O2 |
| Molecular Weight (g/mol) | 143.14 | 145.59 | 326.22 |
| Boiling Point (°C) | Not reported | 277.1 (predicted) | Not reported |
| pKa | ~3-4 (carboxylic acid-like) | 12.83 (predicted) | ~8-9 (amine group) |
| Solubility | High in polar solvents | Moderate in organic solvents | Low in water, high in DMSO |
Biological Activity
2-Hydroxy-N-(prop-2-yn-1-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a hydroxyl group and a propynyl group, which are responsible for its distinct chemical reactivity. The presence of these functional groups allows for the formation of hydrogen bonds with biological molecules, influencing their structure and function. This unique combination is not commonly found in similar compounds, making this compound a valuable candidate for further research .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can interact with specific enzymes, potentially modulating their activity. The hydroxyl group enhances binding affinity to certain receptors or enzymes, which may lead to therapeutic effects .
- Reactive Intermediates : The propynyl group can participate in chemical reactions that produce reactive intermediates, which may interact with cellular components and influence biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound has the potential to be developed into an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through specific interactions with cellular pathways:
- Histone Deacetylase Inhibition : There is evidence suggesting that the compound may inhibit histone deacetylases, leading to changes in gene expression through the accumulation of acetylated histones . This mechanism is crucial in cancer therapy as it can reactivate tumor suppressor genes.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various monomeric alkaloids included this compound among compounds tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity .
- Anticancer Mechanism : In vitro studies have shown that treatment with this compound resulted in significant cell death in certain cancer cell lines, attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
